Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Overview
Description
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One commonly employed approach for synthesizing N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been developed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and environmentally friendly reagents is emphasized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- 3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium
- 1,3-Dioxoisoindolin-2-yl pentanoate
Uniqueness
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific structural features and reactivity. Its isoindoline nucleus and carbonyl groups confer distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
propyl 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-2-7-18-11(15)8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
GOGCRSPYAVSORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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